(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
The compound “(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone” features a benzothiazine-dioxide core substituted with a 6-fluoro group, a 3-(methylthio)phenyl moiety at position 4, and a piperidin-1-yl methanone at position 2. This structure is designed to optimize interactions with biological targets, likely in therapeutic areas such as anti-inflammatory or antimicrobial applications, based on related benzothiazine derivatives .
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-28-17-7-5-6-16(13-17)24-14-20(21(25)23-10-3-2-4-11-23)29(26,27)19-9-8-15(22)12-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXNWGQDXFQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone generally involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 6-fluorobenzo[b][1,4]thiazine and piperidine.
Formation of Intermediate Compounds: : The initial step typically involves the introduction of a 3-(methylthio)phenyl group to the 6-fluorobenzo[b][1,4]thiazine ring system. This is achieved through electrophilic aromatic substitution reactions under controlled conditions.
Oxidation to Form 1,1-Dioxido-4H-benzo[b][1,4]thiazin: : Subsequent oxidation of the intermediate compound yields the 1,1-dioxido-4H-benzo[b][1,4]thiazine structure.
Coupling with Piperidin-1-yl Methanone: : The final step involves coupling the oxidized intermediate with piperidin-1-yl methanone, often using a condensation reaction.
Industrial Production Methods
For large-scale industrial production, the process is optimized for efficiency and yield:
Continuous Flow Chemistry: : This method is often employed for its ability to enhance reaction rates, ensure consistent product quality, and improve overall process efficiency.
Catalytic Methods: : Industrial production may utilize catalytic methods to facilitate specific reaction steps, reducing the need for excessive reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone undergoes several chemical reactions, including:
Oxidation: : The compound can be further oxidized under specific conditions to yield derivatives with different oxidation states.
Reduction: : It can also undergo reduction reactions to form reduced intermediates.
Substitution: : The presence of various functional groups makes it susceptible to substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Catalysts: : Palladium or platinum catalysts can be used to facilitate certain substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that benzothiazin derivatives exhibit significant anticancer properties. The structure of the compound suggests potential interactions with biological targets involved in cancer cell proliferation and survival. Research into similar compounds has shown that modifications can enhance cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties :
- Compounds with similar structural motifs have been evaluated for antimicrobial activity. The presence of the dioxido and thiazine moieties may contribute to the inhibition of bacterial growth, making it a candidate for further investigation in infectious disease treatment.
-
Neuropharmacology :
- The piperidine ring is known for its role in neuropharmacology. Compounds containing piperidine derivatives are often explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Biological Research Applications
- Biomonitoring Studies :
-
Pharmacokinetic Studies :
- Understanding the pharmacokinetics of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the therapeutic window and safety profile of new drugs derived from similar structures.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : It influences various biochemical pathways, potentially affecting cellular processes such as inflammation, cell signaling, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazine-Dioxide Derivatives
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Key Differences: Fluorine at position 7 (vs. 6 in the target compound). 3-Methylphenyl substituent (vs. 3-(methylthio)phenyl). 4-Ethylphenyl methanone (vs. piperidin-1-yl methanone).
- Methyl substitution (vs. methylthio) reduces steric bulk and eliminates sulfur-mediated interactions (e.g., hydrophobic or π-sulfur bonds). Ethylphenyl methanone may decrease solubility compared to the piperidinyl group, which offers basicity for salt formation .
Anti-Inflammatory/Antimicrobial Benzothiazines ()
Piperidinyl/Piperazinyl Methanone Analogs
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
- Key Differences :
- Piperazine (vs. piperidine) ring, introducing an additional nitrogen.
- Trifluoromethylphenyl group enhances lipophilicity and electron-deficient character.
- Implications: Piperazine’s basicity may improve solubility but alter pharmacokinetics (e.g., half-life) compared to piperidine .
MK88: 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione ()
Substituent-Specific Comparisons
3-(Methylthio)phenyl vs. 3-Methylphenyl ( vs. Target Compound)
- Susceptible to oxidation to sulfone or sulfoxide, which may be leveraged for prodrug designs .
- Methyl Disadvantages :
- Smaller size reduces steric hindrance but limits diverse interactions.
6-Fluoro vs. 7-Fluoro Substitution
Structural and Functional Data Table
Biological Activity
The compound (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone, with the CAS number 1251614-34-2, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure features a benzo[b][1,4]thiazine core substituted with a fluorine atom and a methylthio group, contributing to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3S2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1251614-34-2 |
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic activity against various cancer cell lines. Specifically, it has shown significant effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited IC50 values of approximately 16.19 μM and 17.16 μM, respectively, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Its structure allows for potential binding to targets such as:
- Nuclear receptors : Similar compounds have shown affinity for retinoic acid receptors which are involved in regulating gene expression related to cell growth and differentiation .
- Enzymatic inhibition : The presence of the dioxido group may enhance interactions with enzymes involved in metabolic pathways relevant to cancer progression.
Case Studies
Case Study 1: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several derivatives of the compound on HCT-116 and MCF-7 cells. The results indicated that derivatives with similar structural motifs consistently displayed IC50 values below 20 μM, suggesting that modifications to the piperidine moiety could enhance or diminish activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that the introduction of electron-withdrawing groups, such as fluorine and methylthio substituents, significantly improved the anticancer potency of related compounds. This underscores the importance of molecular modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including:
- Cyclization of precursor thiazine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO.
- Sulfonation using sulfur trioxide complexes to introduce the 1,1-dioxido group, requiring anhydrous conditions.
- Piperidine coupling via nucleophilic acyl substitution, optimized with catalysts such as Hünig’s base . Key parameters include solvent choice, reaction time, and stoichiometric ratios of reagents. For example, excess piperidine (1.5–2.0 equiv) improves coupling efficiency .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- 1H/13C-NMR spectroscopy to verify substituent positions and aromatic proton environments.
- HPLC (C18 column, 254 nm detection) for purity assessment, with retention time matching reference standards .
- Elemental analysis (CHNS) to validate empirical formula, with deviations <0.4% indicating high purity .
- Mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurity profiles. To address this:
- Reproduce assays under standardized conditions (e.g., NIH/3T3 for cytotoxicity, MIC assays for antimicrobial activity).
- Purify batches via preparative HPLC to exclude confounding byproducts.
- Validate target engagement using molecular docking (e.g., PD-L1 for anticancer activity) or enzyme inhibition assays .
Q. What methodological strategies are recommended for studying structure-activity relationships (SAR) of the methylthio and fluoro substituents?
- Synthetic diversification : Replace methylthio with ethylthio or sulfoxide groups to assess steric/electronic effects.
- Fluorine scanning : Synthesize analogs with fluorophenyl regioisomers (e.g., 2-fluoro vs. 4-fluoro) to probe halogen bonding.
- In vitro profiling : Compare IC50 values across kinase panels (e.g., EGFR, VEGFR) to map substituent contributions .
Q. How can researchers assess the pharmacokinetic properties (ADME) of this compound, given its complex heterocyclic structure?
- Solubility : Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Q. What experimental approaches are suitable for elucidating the mechanism of action when in vitro and in vivo data conflict?
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.
- Chemical proteomics : Use biotinylated analogs for target pulldown and identification via mass spectrometry.
- In vivo PET imaging with radiolabeled compound (e.g., 18F) to correlate biodistribution with efficacy .
Methodological Considerations
Q. How should researchers optimize reaction yields for low-yielding intermediates in the synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)2) to identify optimal conditions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) for thermally sensitive steps .
Q. What computational tools are recommended for predicting binding modes and off-target interactions?
- Molecular docking (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train on datasets of analogous benzo[b][1,4]thiazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
